molecular formula C19H23N3OS B5757042 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide

N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide

Cat. No. B5757042
M. Wt: 341.5 g/mol
InChI Key: PORKINHGDKZPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide, commonly known as DAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPH is a thiol reactive compound that has been shown to selectively label proteins containing free cysteine residues. This unique property has made DAPH a valuable tool in the study of protein function and regulation.

Mechanism of Action

DAPH acts as a thiol reactive compound, selectively labeling proteins containing free cysteine residues. This labeling occurs through the formation of a covalent bond between DAPH and the cysteine residue, resulting in a stable adduct.
Biochemical and physiological effects:
DAPH has been shown to have minimal effects on biochemical and physiological processes, making it a valuable tool in the study of protein function and regulation. However, it is important to note that DAPH may have some off-target effects, and caution should be exercised when interpreting results obtained using this compound.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DAPH is its ability to selectively label proteins containing free cysteine residues, allowing for the identification and characterization of these proteins. Additionally, DAPH is relatively easy to synthesize and has minimal effects on biochemical and physiological processes. However, DAPH may have some off-target effects, and caution should be exercised when interpreting results obtained using this compound.

Future Directions

There are several potential future directions for the use of DAPH in scientific research. One area of interest is the development of new drug therapies based on the selective labeling of proteins containing free cysteine residues. Additionally, DAPH may be used in the study of disease mechanisms, particularly in the identification of proteins involved in disease progression. Finally, DAPH may be used in the development of new diagnostic tools for the detection of disease biomarkers.

Synthesis Methods

DAPH can be synthesized through a multistep process involving the reaction of 4-(diethylamino)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-bromoacetophenone to form the final product, DAPH.

Scientific Research Applications

DAPH has been used in a variety of scientific research applications, including the study of protein function and regulation. DAPH has been shown to selectively label proteins containing free cysteine residues, allowing for the identification and characterization of these proteins. Additionally, DAPH has been used in the development of new drug therapies, as well as in the study of disease mechanisms.

properties

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-3-22(4-2)17-12-10-16(11-13-17)20-19(24)21-18(23)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORKINHGDKZPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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